3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole
Description
Properties
IUPAC Name |
3-[4-methyl-5-[(3-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-22-17(15-10-19-16-8-3-2-7-14(15)16)20-21-18(22)26-11-12-5-4-6-13(9-12)23(24)25/h2-10,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYQYDAKANVQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multistep organic synthesis. The process may include:
Nitration: Introduction of the nitro group into the benzyl ring.
Thioether Formation: Reaction of the nitrobenzyl chloride with a thiol to form the thioether linkage.
Triazole Formation: Cyclization reaction to form the triazole ring.
Indole Coupling: Coupling of the triazole-thioether intermediate with an indole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The methyl and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Introduction of halogen atoms into the aromatic ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties. For instance, the National Cancer Institute (NCI) evaluated the compound against a panel of approximately sixty cancer cell lines. The results indicated a high level of antimitotic activity with mean GI50/TGI values of 15.72/50.68 μM, suggesting that it effectively inhibits cancer cell proliferation .
Antifungal Properties
The compound has also been investigated for its antifungal activities. A series of derivatives based on triazole scaffolds were synthesized and tested against various Candida strains. Some derivatives exhibited greater efficacy than fluconazole, with minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa species .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the triazole and indole moieties can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Methyl group on triazole | Enhances anticancer activity |
| Nitro group on phenyl | Increases antifungal potency |
Case Study 1: Anticancer Efficacy
In a study published in Molecules, researchers synthesized several derivatives of this compound and tested their anticancer activity using standard protocols established by the NCI. The derivatives showed promising results with significant inhibition rates across multiple cancer cell lines .
Case Study 2: Antifungal Assessment
Another study focused on synthesizing triazole derivatives with antifungal properties. The synthesized compounds were evaluated against clinical isolates of Candida species, demonstrating that certain modifications led to enhanced antifungal activity compared to traditional antifungals like fluconazole .
Mechanism of Action
The mechanism of action of 3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The nitro group could be involved in redox reactions, while the indole and triazole rings could participate in π-π stacking interactions or hydrogen bonding.
Comparison with Similar Compounds
Key Properties :
- The indole ring contributes to π-π stacking and hydrogen-bonding capabilities, common in bioactive molecules .
- The methyl group on the triazole may influence steric hindrance and solubility .
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Nitro Group Position : The target compound’s 3-nitrobenzyl group (vs. 4-nitro in ) may alter electronic properties and target selectivity due to meta-substitution effects.
- Triazole Substituents : Methyl/ethyl groups at position 4 influence steric bulk, while sulfanyl chains (e.g., butyl in ) modulate lipophilicity and membrane permeability.
Mechanistic Insights :
- Antimicrobial Action : Sulfanyl groups enhance membrane disruption, while nitro groups may inhibit bacterial nitroreductases .
- Anticancer Potential: Indole-triazole hybrids inhibit topoisomerases or tubulin polymerization, with nitro groups amplifying oxidative stress in cancer cells .
Table 3: Physicochemical Properties
| Compound Name | Molecular Weight | logP (Predicted) | Solubility | Synthesis Complexity |
|---|---|---|---|---|
| Target Compound | ~407.45 | 3.2 | Low in water, moderate in DMSO | Multi-step (indole coupling, sulfanyl introduction) |
| 3-(4-Ethyl-5-[(4-nitrobenzyl)thio]-4H-triazol-3-yl)-1H-indole | 421.47 | 3.5 | Similar to target compound | Requires nitrobenzyl bromide intermediate |
| 5-Allyl-3-[(4-nitrobenzyl)sulfanyl]-5H-triazino[5,6-b]indole | 377.40 | 2.8 | Moderate in organic solvents | High (fused ring synthesis) |
Biological Activity
The compound 3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole is a member of the triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 461.3 g/mol. The structure features a triazole ring connected to an indole moiety and a nitrophenyl sulfanyl group.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole can inhibit the growth of various bacterial strains. For instance, derivatives with a nitrophenyl group have demonstrated activity against Mycobacterium tuberculosis , with IC50 values ranging from 2.03 μM to 7.05 μM .
| Compound | Target Organism | IC50 (μM) | Reference |
|---|---|---|---|
| IT10 | Mycobacterium tuberculosis | 7.05 | |
| IT06 | Mycobacterium tuberculosis | 2.03 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The compound's derivatives have been tested on various cell lines, including MRC-5 lung fibroblast cells. Results indicated no acute cellular toxicity at concentrations exceeding 128 μM . This suggests a favorable safety margin for potential therapeutic use.
The mechanism by which 3-(4-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-indole exerts its biological effects may involve inhibition of key enzymes or pathways in microbial metabolism. Molecular docking studies have suggested that these compounds could bind effectively to specific targets within microbial cells, disrupting their function and leading to cell death .
Case Studies
A notable study involved the synthesis and evaluation of related triazole compounds against resistant strains of bacteria. These studies highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity .
Q & A
Q. Critical Conditions :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for triazole formation .
- Temperature control : Reactions involving sulfanyl groups often require mild heating (60–80°C) to avoid decomposition .
- Catalysts : Use of iodine or Pd catalysts for cross-coupling steps improves regioselectivity and yield .
How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Basic Research Question
Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and aromaticity of the indole and triazole rings .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS or MALDI-TOF) .
- Chromatography : HPLC or TLC with UV detection monitors purity (>95% threshold for biological assays) .
Q. Key Findings from Analog Studies :
- Anticancer Activity : Methyl substitution at the triazole N4 position enhances cytotoxicity (IC ~30 µM in HepG2 cells) .
- Antifungal Activity : Sulfanyl groups improve efficacy against Candida albicans (MIC comparable to fluconazole) .
How does the introduction of the 3-nitrophenylmethylsulfanyl group influence the electronic properties and reactivity of the triazole-indole core?
Advanced Research Question
Electronic Effects :
Q. Spectroscopic Evidence :
- UV-Vis Spectroscopy : λ shifts from 280 nm (parent indole) to 320 nm (nitrophenyl-modified), indicating extended conjugation .
- Cyclic Voltammetry : Oxidation potential decreases by 0.3 V, confirming enhanced electron-deficient character .
What crystallographic techniques are suitable for determining the three-dimensional structure of this compound, and how can computational methods complement these studies?
Advanced Research Question
Experimental Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
